molecular formula C19H23NO2 B14917414 N-benzyl-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

N-benzyl-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

Cat. No.: B14917414
M. Wt: 297.4 g/mol
InChI Key: GOSIEWZTWLMUSX-UHFFFAOYSA-N
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Description

N-benzyl-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is an organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a benzyl group attached to an acetamide moiety, which is further substituted with a 5-methyl-2-(propan-2-yl)phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide typically involves the following steps:

    Formation of the Phenoxyacetamide Backbone: This can be achieved through the reaction of 5-methyl-2-(propan-2-yl)phenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form the phenoxyacetic acid derivative.

    Amidation Reaction: The phenoxyacetic acid derivative is then reacted with benzylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiols in the presence of a suitable solvent.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Azides or thiol-substituted derivatives.

Scientific Research Applications

N-benzyl-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-benzyl-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide can be compared with other phenoxyacetamide derivatives such as:

  • N-(4-dimethylaminophenyl)-2-(5-methyl-2-propan-2-yl-phenoxy)acetamide
  • N-benzyl-N-methyl-2-(5-methyl-3-nitro-pyrazol-1-yl)-acetamide

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

N-benzyl-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C19H23NO2/c1-14(2)17-10-9-15(3)11-18(17)22-13-19(21)20-12-16-7-5-4-6-8-16/h4-11,14H,12-13H2,1-3H3,(H,20,21)

InChI Key

GOSIEWZTWLMUSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NCC2=CC=CC=C2

Origin of Product

United States

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